molecular formula C19H17N5O3 B2815909 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921053-78-3

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2815909
CAS No.: 921053-78-3
M. Wt: 363.377
InChI Key: MNCAHBZNLIDCCA-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide core linked to a tetrazole moiety via a methyl bridge.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCAHBZNLIDCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and hypolipidemic effects. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N6O5C_{16}H_{16}N_{6}O_{5} with a molecular weight of 404.4 g/mol. It features a benzofuran core linked to a tetrazole moiety, which is known for its diverse biological activities. The specific arrangement of functional groups plays a crucial role in its interaction with biological targets.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , an enzyme in the methylerythritol phosphate (MEP) pathway responsible for isoprene synthesis. By inhibiting DXR, the compound disrupts this pathway, potentially leading to reduced growth and survival of certain bacteria and parasites.

Biochemical Pathways Affected

The MEP pathway is vital for the biosynthesis of isoprenoids, which are essential for various cellular functions in microorganisms. Inhibition of this pathway may result in antimicrobial effects, making it a promising candidate for further development as an antibiotic or antiparasitic agent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis. For instance, related benzofuran derivatives showed promising results in vitro against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship studies. Compounds featuring the benzofuran scaffold have demonstrated cytotoxic effects against cancer cell lines. For example, some derivatives showed IC50 values indicating effective inhibition of cell proliferation in various cancer models . The presence of specific substituents on the benzofuran ring correlates with enhanced activity against cancer cells.

Hypolipidemic Effects

In animal models, particularly those induced with hyperlipidemia, related compounds have shown significant reductions in plasma triglycerides and improvements in lipid profiles. For instance, at a dosage of 15 mg/kg body weight, certain benzofuran derivatives effectively lowered triglyceride levels after administration .

Case Studies

StudyCompoundBiological ActivityResult
BFHypolipidemicSignificant reduction in plasma TG levels
Benzofuran DerivativeAntimicrobialEffective against E. coli and B. subtilis
Benzofuran AnalogAnticancerIC50 values < 2 µg/mL against cancer cell lines

Scientific Research Applications

Anticancer Activity

Research indicates that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. In studies evaluating several tetrazole derivatives, compounds with the 4-ethoxyphenyl group have shown maximal activity against multidrug-resistant cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Cell Line
4l1.3 - 8.1HT-29
5b0.3 - 7.4Various
Reference15HL-60

The above table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Study on Anticancer Effects

A recent study evaluated the cytotoxicity of this compound against various cancer cell lines, including HT29 (colon cancer) and HL60 (leukemia). The findings indicated that this compound effectively inhibited cell proliferation at low concentrations (IC50 values ranging from 0.3 to 8.1 nM), highlighting its potential as a therapeutic agent in oncology .

Structure Activity Relationship Analysis

Further investigations into structure activity relationships (SAR) have demonstrated that modifications in substituents on the tetrazole ring significantly affect biological activity. For instance, compounds bearing electron-donating groups like methoxy or ethoxy exhibited enhanced anticancer properties compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Tetrazole-Containing Pharmaceuticals

Compounds with tetrazole rings are widely utilized in drug design. Key comparisons include:

Compound Name Key Structural Features Therapeutic Target/Use Reference
Losartan Tetrazole, biphenylmethyl, imidazole Angiotensin II receptor antagonist
Valsartan Tetrazole, biphenylmethyl, valine derivative Angiotensin II receptor antagonist
Target Compound Benzofuran carboxamide, 4-ethoxyphenyl tetrazole Hypothetical enzyme inhibition

Key Differences :

  • Losartan/Valsartan : These angiotensin receptor blockers (ARBs) prioritize biphenylmethyl groups and imidazole/valine motifs for receptor binding. The target compound replaces these with a benzofuran carboxamide, likely altering target specificity.

Benzofuran Derivatives

Benzofuran carboxamides are explored for diverse bioactivities. Notable analogs include:

Compound Name (Evidence Source) Key Modifications Synthesis Yield Molecular Weight
N-(5-ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Nitro-substituted benzofuran, thiazole hydrazide High yield (optimized method) ~400 g/mol (estimated)
Compound 85 (cyclopropane-1-carboxamide) Benzodioxole, trifluoromethoxy benzoyl thiazole 26% yield 591.14 g/mol
Target Compound Unsubstituted benzofuran, tetrazole linkage Not reported ~407 g/mol (estimated)

Key Differences :

  • Substituent Effects : The target compound lacks nitro or trifluoromethoxy groups, which in analogs enhance electron-withdrawing effects or metabolic stability. Its unmodified benzofuran may prioritize different binding interactions.

Carboxamide-Tetrazole Hybrids

Hybrid structures combining carboxamide and tetrazole functionalities are prevalent in medicinal chemistry:

Compound Name (CAS/Evidence) Core Structure Functional Groups Reference
N-[4-[2,4-bis(dimethylpropyl)fenoxy]butyl]-1-hydroxynaftalene-2-carboxamide Naphthalene carboxamide, tetrazole-sulfanyl Sulfur linkage, bulky alkyl chains
4-(Benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-triazol-4-yl]hydrazone Triazole hydrazone, ethoxyphenyl Hydrazone bridge, benzyloxy group
Target Compound Benzofuran carboxamide, tetrazole Methyl bridge, ethoxyphenyl

Key Differences :

  • Bridging Groups : The methyl bridge in the target compound may confer rigidity compared to hydrazone or sulfur linkages, influencing conformational stability.

Hypothetical Data Table :

Property Target Compound Losartan Compound 85
Molecular Formula C₁₉H₁₆N₅O₃ C₂₂H₂₃ClN₆O C₂₉H₂₀F₃NO₆S
Molecular Weight ~407 g/mol 422.91 g/mol 591.14 g/mol
Key Functional Groups Benzofuran, tetrazole, ethoxy Biphenyl, tetrazole, Cl Benzodioxole, trifluoromethoxy

Q & A

Q. How should conflicting data from biological assays be resolved?

  • Methodology : Replicate assays across independent labs to rule out technical variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assay). Meta-analysis of dose-response curves and statistical rigor (e.g., Bayesian hierarchical modeling) clarifies reproducibility .

Methodological Notes

  • Key Techniques : Prioritize PubChem data for physicochemical properties and for synthesis/analytical protocols.
  • Contradictions : Alternative synthetic routes (e.g., thionyl chloride vs. DCC coupling) reflect context-dependent optimization rather than conflicts .

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